Quarfloxin, (S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Quarfloxin, (S)-, is synthesized through a series of chemical reactions involving fluoroquinolone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: The industrial production of Quarfloxin, (S)-, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Quarfloxin, (S)-, undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Quarfloxin, (S)-, has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fluoroquinolone derivatives and their chemical properties.
Biology: Investigated for its ability to disrupt ribosomal DNA-protein interactions, leading to apoptosis in cancer cells.
Medicine: Undergoing clinical trials for treating carcinoid and neuroendocrine tumors.
Mechanism of Action
Quarfloxin, (S)-, exerts its effects by selectively disrupting nucleolin/ribosomal DNA G-quadruplex complexes in the nucleolus. This inhibition of RNA Polymerase I transcription leads to a decrease in ribosomal RNA synthesis, ultimately inducing apoptosis in cancer cells . The compound targets the nucleolus, a key regulator of cell growth and proliferation, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Fluoroquinolone Antibiotics: Such as ciprofloxacin and norfloxacin, which bind duplex DNA and inhibit bacterial gyrase, leading to selective cytotoxicity in bacterial cells.
Uniqueness of Quarfloxin, (S)-: Quarfloxin, (S)-, is unique in its ability to selectively target and disrupt nucleolin/ribosomal DNA G-quadruplex complexes, making it a promising candidate for anticancer therapy. Its specific mechanism of action and ability to induce apoptosis in cancer cells without affecting normal cells set it apart from other similar compounds .
Properties
CAS No. |
783364-52-3 |
---|---|
Molecular Formula |
C35H33FN6O3 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3S)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24-/m0/s1 |
InChI Key |
WOQIDNWTQOYDLF-ZEQRLZLVSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@@H](C7)C8=NC=CN=C8)F)C2=O |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Origin of Product |
United States |
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